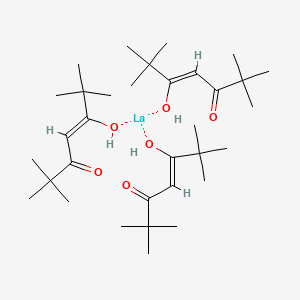
CID 72376408
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene involves the reaction of ferrocene with phenyl lithium to introduce the phenyl groups. This is followed by the introduction of the di-tert-butylphosphino group through a reaction with di-tert-butylphosphine. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions would be essential to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The di-tert-butylphosphino group can coordinate with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as ferric chloride or ceric ammonium nitrate can be used under mild conditions.
Substitution: Electrophiles like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Coordination: Transition metals like palladium or platinum can be used in the presence of a suitable solvent, such as dichloromethane.
Major Products:
Oxidation: Formation of ferrocenium salts.
Substitution: Formation of substituted phenyl derivatives.
Coordination: Formation of metal-phosphine complexes.
科学研究应用
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry to form complexes with transition metals, which can act as catalysts in various reactions.
Biology: Potential use in bioinorganic chemistry for studying metal-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with metals.
Industry: Used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
作用机制
The mechanism of action of 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene involves its ability to coordinate with transition metals through the di-tert-butylphosphino group. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The phenyl groups provide steric hindrance, which can influence the selectivity of the reactions.
相似化合物的比较
Ferrocene: The parent compound with a simpler structure, lacking the phenyl and phosphino groups.
1,1’-Bis(diphenylphosphino)ferrocene: A similar compound with diphenylphosphino groups instead of di-tert-butylphosphino.
1,2,3,4,5-Pentaphenylferrocene: Similar structure but lacks the phosphino group.
Uniqueness: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is unique due to the combination of phenyl and di-tert-butylphosphino groups, which provide both electronic and steric effects. This makes it a versatile ligand in organometallic chemistry and a valuable compound for various applications.
属性
分子式 |
C48H47FeP |
|---|---|
分子量 |
710.7 g/mol |
InChI |
InChI=1S/C35H25.C13H22P.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-25H;7-10H,1-6H3; |
InChI 键 |
YOQRDWPCPFCDLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
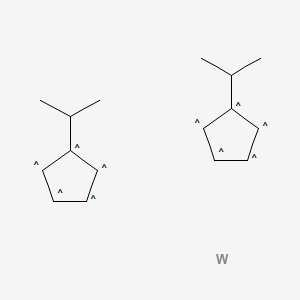

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

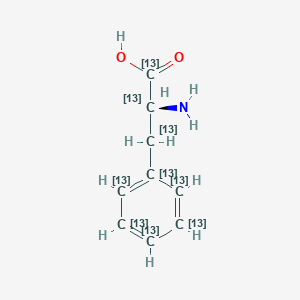
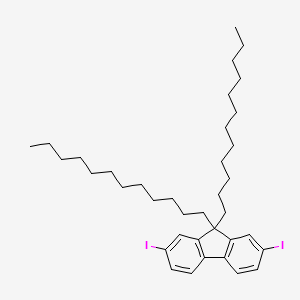
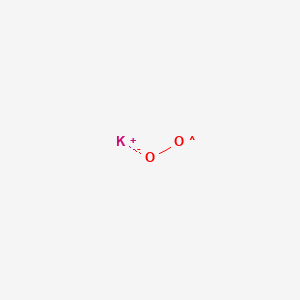



![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)
